molecular formula C26H22N2O2S2 B256308 3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one

3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one

Cat. No. B256308
M. Wt: 458.6 g/mol
InChI Key: GBLYLMGYMBAITL-SVLXPMJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research. It is a thiazolidinone derivative, which exhibits potential biological activities. The compound has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. It also inhibits the activation of Akt and ERK, two signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. It also inhibits the expression of Bcl-2, an anti-apoptotic protein that promotes cell survival. Additionally, the compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one. One direction is to study its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be further modified to improve its solubility and bioavailability for use in drug development.

Synthesis Methods

The synthesis of 3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one involves the reaction of 2-(1-ethyl-4(1H)-quinolinylidene) ethanamine with 3-oxo-1-benzothien-2(3H)-ylidene)malononitrile in the presence of ethyl cyanoacetate and ammonium acetate. The reaction is carried out in a solvent mixture of ethanol and water, followed by the addition of ethyl cyanoacetate and ammonium acetate. The product is then purified using column chromatography.

Scientific Research Applications

3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one has been studied for its various biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.

properties

Product Name

3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one

Molecular Formula

C26H22N2O2S2

Molecular Weight

458.6 g/mol

IUPAC Name

(2Z,5E)-3-ethyl-5-[(2Z)-2-(1-ethylquinolin-4-ylidene)ethylidene]-2-(3-oxo-1-benzothiophen-2-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22N2O2S2/c1-3-27-16-15-17(18-9-5-7-11-20(18)27)13-14-22-25(30)28(4-2)26(32-22)24-23(29)19-10-6-8-12-21(19)31-24/h5-16H,3-4H2,1-2H3/b17-13-,22-14+,26-24-

InChI Key

GBLYLMGYMBAITL-SVLXPMJRSA-N

Isomeric SMILES

CCN1C=C/C(=C/C=C/2\C(=O)N(/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2)CC)/C5=CC=CC=C51

SMILES

CCN1C=CC(=CC=C2C(=O)N(C(=C3C(=O)C4=CC=CC=C4S3)S2)CC)C5=CC=CC=C51

Canonical SMILES

CCN1C=CC(=CC=C2C(=O)N(C(=C3C(=O)C4=CC=CC=C4S3)S2)CC)C5=CC=CC=C51

Origin of Product

United States

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